O,O-Diethyl thiophosphate potassium salt O,O-Diethyl thiophosphate potassium salt O,O-diethyl hydrogen thiophosphate is an organic thiophosphate that is the diethyl ester of phosphorothioic O,O,O-acid. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of an O,O-diethyl thiophosphate.
O,O-Diethyl hydrogen thiophosphate is a natural product found in Apis cerana and Euglena gracilis with data available.
Diethylthiophosphate is the most frequent metabolite of organophosphorus (OP) found in urine Organophosphorus compounds are widely used as pesticides because of easy degradation in the environment. Acute OP intoxication results from blockage of the decomposition of synaptic acetylcholine because the pesticide covalently binds to chlolinesterase Chronic exposure to POs has neurological sequelae as well and data suggests that OP exposure alters sperm chromatin condensation (A3181, A3182, A3183, A3181).
Brand Name: Vulcanchem
CAS No.: 5871-17-0
VCID: VC20749889
InChI: InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);
SMILES: CCOP(=S)([O-])OCC.[K+]
Molecular Formula: C4H11KO3PS
Molecular Weight: 209.27 g/mol

O,O-Diethyl thiophosphate potassium salt

CAS No.: 5871-17-0

Cat. No.: VC20749889

Molecular Formula: C4H11KO3PS

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

O,O-Diethyl thiophosphate potassium salt - 5871-17-0

Specification

CAS No. 5871-17-0
Molecular Formula C4H11KO3PS
Molecular Weight 209.27 g/mol
IUPAC Name diethoxy-hydroxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);
Standard InChI Key CVXAFWDCQRCVEA-UHFFFAOYSA-N
SMILES CCOP(=S)([O-])OCC.[K+]
Canonical SMILES CCOP(=S)(O)OCC.[K]

Introduction

Chemical Identity and Structure

O,O-Diethyl thiophosphate potassium salt is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)SK or C₄H₁₀KO₃PS . This compound is the potassium salt of the diethylthiophosphate anion, which is formed through the deprotonation of O,O-diethyl hydrogen thiophosphate . The compound's structure features a central phosphorus atom bonded to a sulfur atom, two ethoxy groups, and an oxygen atom that forms an ionic bond with potassium.

The compound is also known by several synonyms including:

  • Potassium Diethyl Thiophosphate

  • Phosphorothioic acid, O,O-diethyl ester, potassium salt

  • Potassium O,O-diethyl phosphorothioate

Identification Parameters

The compound has distinct identification parameters that aid in its characterization and analysis:

ParameterValueReference
CAS Number5871-17-0
Molecular FormulaC₄H₁₀KO₃PS
Linear Formula(C₂H₅O)₂P(O)SK
IUPAC Namepotassium; diethoxy-oxido-sulfanylidene-λ-phosphane
PubChem CID23664334
MDL NumberMFCD00674011
SMILES NotationCCOP(=S)([O-])OCC.[K+]

Physical and Chemical Properties

O,O-Diethyl thiophosphate potassium salt presents as a white powder or crystalline solid with specific physical and chemical characteristics that determine its behavior in various applications and chemical reactions .

Physical Properties

The following table summarizes the key physical properties of the compound:

PropertyValueReference
AppearanceWhite powder or crystals
Molecular Weight208.26 - 208.53 g/mol
Melting Point180-186 °C
Boiling PointNot applicable
Solubility in WaterNot specified
Exact Mass207.973 g/mol
Monoisotopic Mass207.973 g/mol
Recommended Storage4 °C

Chemical Reactivity

As an organophosphorus compound containing a thiophosphate group, this substance exhibits reactivity patterns characterized by:

  • The presence of a phosphorus-sulfur double bond, which contributes to its chemical behavior and applications in pesticide synthesis

  • The potassium counterion, which enhances its water solubility compared to the free acid form

  • Potential for oxidation, substitution, and hydrolysis reactions that are common to thiophosphate derivatives

Applications and Uses

The primary applications of O,O-Diethyl thiophosphate potassium salt are found in agricultural chemistry, particularly in the development and synthesis of organophosphate insecticides and pesticides .

Agricultural Applications

O,O-Diethyl thiophosphate potassium salt serves as a crucial precursor in the synthesis of organophosphate insecticides . The compound's structural features make it valuable as a starting material for the creation of various pesticide formulations that target agricultural pests through acetylcholinesterase inhibition mechanisms.

Research and Analytical Applications

In laboratory settings, this compound is used as a reference standard for environmental testing and analysis . It serves as an important analytical tool for:

  • Detection and quantification of organophosphate residues in environmental samples

  • Analytical method development and validation

  • Environmental monitoring of pesticide degradation products

Hazard StatementDescriptionReference
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Hazard CodeXi (Irritant)

Regulatory and Transport Information

The compound has specific regulatory classifications that govern its transport and handling:

ParameterClassificationReference
Transport InformationNONH for all modes of transport
WGK Germany3 (Severe water hazard)

Chemical Relationships and Structure

Relationship to Diethylthiophosphate Anion

O,O-Diethyl thiophosphate potassium salt contains the diethylthiophosphate anion (C₄H₁₀O₃PS⁻), which is the conjugate base of O,O-diethyl hydrogen thiophosphate . This anion is significant in environmental chemistry as a metabolite and degradation product of various organophosphate pesticides.

Structural Features

The compound's structure includes several key functional groups that contribute to its chemical behavior:

  • Two ethoxy groups (C₂H₅O-) attached to the phosphorus atom

  • A phosphorus-sulfur double bond (P=S) that is characteristic of thiophosphate compounds

  • A phosphoryl oxygen (P-O⁻) that forms an ionic bond with the potassium cation

These structural features contribute to the compound's utility in pesticide synthesis and its chemical reactivity patterns.

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